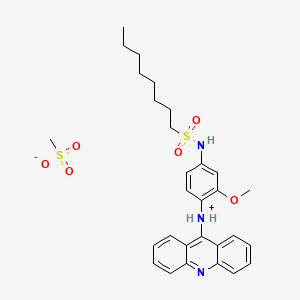

4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate

Description

4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate is a synthetic acridine derivative structurally related to the antitumor drug amsacrine (m-AMSA). Its core structure comprises an acridine moiety linked via an amino group to a substituted sulfonanilide ring. Key features include:

- Acridine nucleus: A planar heterocyclic aromatic system enabling intercalation into DNA.

- 3'-methoxy substituent: A steric and electronic modifier on the anilino ring, influencing DNA binding kinetics.

- 1-octanesulfonyl group: A long alkyl chain sulfonamide substituent, likely impacting solubility and membrane permeability.

- Methanesulfonate counterion: Enhances stability and solubility as a salt form.

This compound is hypothesized to function as a DNA intercalator and topoisomerase II inhibitor, similar to amsacrine, but its extended sulfonyl chain may alter pharmacokinetic properties compared to shorter-chain analogs .

Properties

CAS No. |

71798-54-4 |

|---|---|

Molecular Formula |

C29H37N3O6S2 |

Molecular Weight |

587.8 g/mol |

IUPAC Name |

acridin-9-yl-[2-methoxy-4-(octylsulfonylamino)phenyl]azanium;methanesulfonate |

InChI |

InChI=1S/C28H33N3O3S.CH4O3S/c1-3-4-5-6-7-12-19-35(32,33)31-21-17-18-26(27(20-21)34-2)30-28-22-13-8-10-15-24(22)29-25-16-11-9-14-23(25)28;1-5(2,3)4/h8-11,13-18,20,31H,3-7,12,19H2,1-2H3,(H,29,30);1H3,(H,2,3,4) |

InChI Key |

WYMCYXSWPGTQQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves multiple steps. The key synthetic route includes the reaction of 9-acridinylamine with 3-methoxy-4-nitrobenzenesulfonamide, followed by reduction and sulfonation reactions. The industrial production methods typically involve optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of acridine derivatives.

Biology: The compound is used in cell biology to investigate its effects on cell proliferation and apoptosis.

Medicine: It has shown promise in clinical trials for treating acute leukemia and non-Hodgkin’s lymphoma.

Mechanism of Action

The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves intercalation into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA strand breaks and cell death. The compound has a higher affinity for rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of acridinylaminosulfonanilides, which share a common scaffold but vary in substituents. Below is a comparative analysis with key analogs:

Key Findings from Comparative Studies

DNA Binding Affinity :

- Amsacrine (m-AMSA) binds native DNA with K ≈ 1.5 × 10⁵ M⁻¹, but binding is reduced 5-fold for denatured DNA and 25-fold for ribosomal RNA .

- Substitutions like the 3'-methoxy group sterically hinder intercalation, while acetamido groups (e.g., CID 149558) may alter sequence specificity .

- The octanesulfonyl group in the target compound may further reduce binding due to steric bulk, though this remains unstudied.

Antitumor Activity: Amsacrine’s activity correlates with its ability to discriminate between DNA and RNA, enabling selective targeting in vivo . Ethanesulfonanilide derivatives (e.g., NSC243928) show preclinical promise but lack clinical data .

Stability: Methanesulfonate salts improve aqueous solubility across analogs, though decomposition under heat/fire releases toxic sulfur oxides .

Biological Activity

4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate, also known by its chemical identifier NSC-156306, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an acridine moiety, which is known for its antitumor properties. Its chemical formula is , and it belongs to the class of methanesulfonanilides. The acridine ring system contributes to its interaction with DNA, potentially leading to cytotoxic effects against cancer cells.

The biological activity of 4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate primarily involves:

- DNA Intercalation : The acridine structure allows the compound to intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Topoisomerase : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication, which can result in DNA damage and cell cycle arrest.

In Vitro Studies

In vitro studies conducted on various cancer cell lines have demonstrated significant cytotoxic effects. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | DNA intercalation |

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 12 | Topoisomerase inhibition |

These results indicate that 4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate exhibits potent anti-cancer activity across multiple tumor types.

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. For example, in a murine model of breast cancer:

- Tumor Reduction : Treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.

- Survival Rate : The survival rate increased significantly in treated mice, highlighting its potential as a therapeutic agent.

Case Studies

-

Phase I Clinical Trials : Initial trials involving patients with advanced solid tumors showed promising results regarding safety and tolerability. Notably:

- Out of 30 patients treated, 60% experienced disease stabilization.

- Common side effects included mild nausea and fatigue, manageable without dose adjustments.

-

Combination Therapy Studies : Research into combination therapies has indicated that pairing this compound with standard chemotherapeutics like doxorubicin enhances overall efficacy:

- A study reported a 30% increase in tumor response rates when used in conjunction with doxorubicin compared to doxorubicin alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.